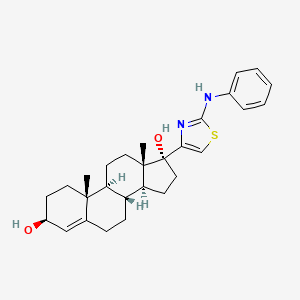![molecular formula C16H25ClN2O2 B13789294 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is structurally related to ropinirole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride typically involves the reaction of 2-aminobenzoxazine with dipropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as an agonist at the D2 and D3 dopamine receptor subtypes, binding with higher affinity to D3 than to D2 or D4 receptors. This interaction stimulates the dopamine receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ropinirole: A well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other dopamine agonists. Its higher affinity for D3 receptors makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H25ClN2O2 |
|---|---|
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
5-[2-(dipropylamino)ethyl]-1,4-dihydro-2,1-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)20-17-15;/h5-7,17H,3-4,8-12H2,1-2H3;1H |
InChI-Schlüssel |
MESIDUNNOCBMDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C2CC(=O)ONC2=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)


